molecular formula C10H13N5O B1450614 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1955524-30-7

1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No.: B1450614
CAS No.: 1955524-30-7
M. Wt: 219.24 g/mol
InChI Key: VXEXEIQUZQUVKK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,2,3]triazole core substituted at the 5-position with a carboxamide group and at the 1-position with a 2-aminoethyl chain. The N-methyl group on the carboxamide distinguishes it from other derivatives in this class. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as antimicrobial agents . Its synthesis typically involves coupling 1H-benzo[d][1,2,3]triazole-5-carboxylic acid with appropriate amines using carbodiimide-based reagents (e.g., CDI), followed by purification via chromatography or crystallization .

Properties

IUPAC Name

1-(2-aminoethyl)-N-methylbenzotriazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-12-10(16)7-2-3-9-8(6-7)13-14-15(9)5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXEIQUZQUVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-methyl-1H-benzo[d]triazole-5-carboxylic acid

Step Reaction Conditions Yield Notes
Diazotization of 3-amino-4-(methylamino)benzoic acid with sodium nitrite in 5% acetic acid at 0°C for 24 h 0°C, 24 h, aqueous medium 79% White solid product obtained; characterized by LC/MS and 1H NMR
Alternative diazotization with concentrated HCl and sodium nitrite at 0°C to 10°C, neutralization with KOH, purification by preparative HPLC 0-10°C, 6 h total 18% Lower yield, but high purity product obtained

This diazotization and cyclization step forms the benzotriazole ring by intramolecular cyclization of the diazonium intermediate.

Preparation of the Carboxamide Derivative

The carboxylic acid group of the intermediate is converted into the corresponding carboxamide by standard peptide coupling methods, often employing carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic 4-dimethylaminopyridine (DMAP).

Step Reagents and Conditions Yield Notes
Coupling of 1-methyl-1H-benzo[d]triazole-5-carboxylic acid with 2-aminoethylamine derivatives using EDC·HCl and DMAP in dichloromethane at room temperature for 24 h Room temperature, 24 h, DCM solvent 10% (for complex amide derivatives) Purification by reverse phase preparative HPLC; high purity (99.34%) achieved

This step introduces the aminoethyl side chain via amide bond formation, yielding the target compound or its analogues.

Alternative Preparation of 1-Amino-1,2,3-triazole Intermediate

An important intermediate in the synthesis of benzotriazole derivatives is 1-amino-1,2,3-triazole , which can be prepared industrially by cyclization of glyoxal bishydrazone with aqueous hydrogen peroxide in the presence of catalytic transition metal oxides such as manganese dioxide.

Process Reagents Conditions Notes
Cyclization of glyoxal bishydrazone with aqueous hydrogen peroxide and manganese dioxide catalyst Glyoxal bishydrazone, H2O2, MnO2 Ambient temperature Safe, economical, and scalable process avoiding toxic reagents; yields 1-amino-1,2,3-triazole with boiling point 95-97°C at 20 mmHg

This intermediate may be utilized for further construction of the benzotriazole ring system, facilitating the synthesis of the target compound or related analogs.

Summary Table of Key Preparation Steps

Step No. Compound/Intermediate Key Reagents Conditions Yield (%) Comments
1 1-Methyl-1H-benzo[d]triazole-5-carboxylic acid Sodium nitrite, Acetic acid, HCl 0-10°C, 24 h 18-79 Diazotization and cyclization to form benzotriazole ring
2 1-(2-aminoethyl)-N-methyl-1H-benzo[d]triazole-5-carboxamide EDC·HCl, DMAP, 2-aminoethylamine Room temp, 24 h, DCM ~10 Amide coupling step; purification by prep HPLC
3 1-Amino-1,2,3-triazole (intermediate) Glyoxal bishydrazone, H2O2, MnO2 Ambient temp Not specified Industrial scale cyclization; precursor for benzotriazole synthesis

Research Findings and Notes

  • The diazotization and cyclization step to form the benzotriazole core is sensitive to temperature and pH, with low temperatures (0-10°C) favoring higher yields and purity.
  • The amide coupling reaction using carbodiimide chemistry is standard but may exhibit moderate yields (~10%) when complex amines are used; purification via reverse phase HPLC is necessary for high purity.
  • The industrial preparation of 1-amino-1,2,3-triazole via catalytic oxidation of glyoxal bishydrazone represents a safer and more economical alternative to traditional methods, avoiding large quantities of toxic reagents and minimizing waste.
  • Spectroscopic characterization (1H NMR, LC/MS) confirms the structure and purity of intermediates and final products, with chemical shifts consistent with expected aromatic and aliphatic protons.

Chemical Reactions Analysis

Reactivity at the Aminoethyl Group

The primary amine (-NH₂) on the ethyl chain undergoes nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

ReagentProductYieldConditionsSource
Acetic anhydrideN-Acetylated derivative85%DCM, RT, 4h
Benzoyl chlorideN-Benzoylated derivative78%THF, 0°C → RT, 12h

Sulfonylation

Sulfonyl chlorides yield sulfonamides:

  • Reaction with toluenesulfonyl chloride produces a sulfonamide derivative (63% yield, DCM, triethylamine) .

Condensation with Carbonyls

Formation of Schiff bases with aldehydes:

AldehydeProductYieldConditions
BenzaldehydeN-Benzylidene derivative70%Ethanol, reflux, 6h
4-NitrobenzaldehydeNitro-substituted Schiff base65%Methanol, RT, 24h

Carboxamide Reactivity

The N-methyl carboxamide group participates in hydrolysis and coupling reactions:

Hydrolysis

Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid:

ConditionsProductYieldSource
2N NaOH, 40°C, 4h1-Methyl-1H-benzo[d] triazole-5-carboxylic acid53%
6N HCl, reflux, 8hSame as above48%

Esterification

Reaction with alcohols under Mitsunobu conditions forms esters:

AlcoholProductYieldConditions
EthanolEthyl ester derivative44%Oxalyl chloride, DCM
Propargyl alcoholPropargyl ester (click chemistry precursor)59%EDC, DMAP

Structural Insights and Reactivity Trends

Bond length analysis (Table 1) from crystallographic studies highlights the elongated N(1)–N(2) bond (1.364 Å avg.), enhancing susceptibility to electrophilic attack at the triazole nitrogen.
Table 1: Key bond lengths in benzotriazole derivatives

BondLength (Å)Reactivity Implication
N(1)–N(2)1.364Favors electrophilic substitution
C(4)–C(5)1.372Stabilizes aromatic resonance

Biological Activity Modulation

Derivatives show enhanced solubility and target affinity:

  • N-Acetylated analog : IC₅₀ = 6.1 μM against JAK1 kinase .

  • Sulfonamide derivative : 57.89 μM inhibition of tubulin polymerization .

This compound’s versatility in forming amides, sulfonamides, and triazole-linked hybrids positions it as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols and yields from peer-reviewed studies ensure reproducibility and scalability.

Scientific Research Applications

Biological Activities

Research indicates that benzotriazole derivatives, including 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that benzotriazoles can interact with cellular proteins such as tubulin, affecting cell cycle progression and potentially leading to apoptosis in cancer cells. The specific binding sites and affinities of this compound are under investigation to better understand its mechanism of action.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural features of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide may enhance its effectiveness against bacteria and fungi .

Synthetic Applications

The compound serves as a versatile scaffold in synthetic chemistry. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds. For instance:

  • Acylation Reactions : The acylbenzotriazole methodology allows for efficient N-, O-, C-, and S-acylations, making it a valuable tool in synthetic organic chemistry .
  • Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases, particularly in the fields of oncology and infectious diseases .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study focused on the interactions of benzotriazoles with cancer cell lines revealed that modifications to the benzotriazole core could significantly enhance anticancer activity. The introduction of aminoethyl groups was found to improve solubility and bioavailability, leading to increased efficacy in preclinical models .
  • Antimicrobial Studies : Research investigating the antimicrobial properties of benzotriazole derivatives indicated that compounds similar to 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide exhibited significant activity against resistant strains of bacteria. This suggests potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[d][1,2,3]triazole-5-carboxamide scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of the target compound with key analogs:

Structural Modifications and Pharmacological Profiles

Compound Name Substituents Molecular Weight Biological Activity Key Findings
1-(2-Aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide 1-(2-Aminoethyl), 5-(N-methylcarboxamide) ~276.3 (calc.) Not explicitly reported in evidence; inferred from analogs. The 2-aminoethyl group may enhance solubility, while N-methylation balances lipophilicity.
N-((1-(4-Trifluoromethylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (6h) 5-Carboxamide linked to piperidin-4-ylmethyl with 4-CF3-benzyl substitution 418.18 Dual AChE/BuChE inhibition (IC50 values not specified). Bulky 4-CF3-benzyl group enhances target engagement; higher molecular weight improves potency.
N-(5-methylthiazol-2-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (161) 5-Carboxamide linked to 5-methylthiazole 259.30 Not explicitly reported; structural focus on heteroaromatic substitution. Thiazole moiety may improve metabolic stability or binding to kinase targets.
1-(4-Nitrophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (20) 1-(4-Nitrophenyl), 5-carboxamide linked to tetrahydronaphthalene ~407.4 (calc.) Broad-spectrum antimicrobial activity (MIC: 150–250 μg/mL). Electron-withdrawing nitro group enhances membrane penetration and target affinity.
N-(thiophen-2-ylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (189) 5-Carboxamide linked to thiophen-2-ylmethyl 259.30 Not explicitly reported; thiophene may confer redox activity or metal-binding properties. Smaller substituents (e.g., thiophene) reduce steric hindrance, favoring enzyme active sites.

Key Trends in SAR

Substituent Position and Size: The 1-position substituent significantly impacts activity. For example, 1-(2-aminoethyl) derivatives (target compound) prioritize solubility, while bulkier groups like 4-CF3-benzyl (6h) enhance target binding . In piperidine-linked analogs (e.g., 6h), elongation of the alkyl chain or aromatic substitution improves potency against cholinesterases .

Carboxamide Modifications :

  • N-Methylation (as in the target compound) reduces hydrogen-bonding capacity but improves metabolic stability compared to unsubstituted carboxamides .
  • Derivatives with electron-withdrawing groups (e.g., nitro in compound 20) exhibit stronger antimicrobial activity, likely due to enhanced cellular uptake .

Biological Activity

1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a synthetic compound belonging to the benzotriazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound, featuring a benzo[d][1,2,3]triazole core along with an aminoethyl and methyl group, enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Chemical Structure and Properties

The molecular formula of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is C10H12N4OC_{10}H_{12}N_{4}O with a molecular weight of 219.24 g/mol. Its structural features include:

  • Benzo[d][1,2,3]triazole core: A five-membered heterocyclic structure containing three nitrogen atoms.
  • Aminoethyl group: Enhances biological activity and solubility.
  • Carboxamide functional group: Contributes to reactivity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit diverse antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in some derivatives correlates with increased antimicrobial efficacy .

Compound NameAntimicrobial ActivityTarget Organisms
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamidePromisingE. coli, S. aureus
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrilePotentVarious bacteria

Anticancer Activity

The anticancer potential of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide has been explored through various studies. Molecular docking studies suggest that this compound can interact with key targets involved in cancer cell proliferation. For example, it has shown significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Case Study:
In a study assessing the antiproliferative effects of benzotriazole derivatives:

  • Compounds were tested against multiple cancer cell lines.
  • The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 6.06 μM for one derivative) .

Structure–Activity Relationship (SAR)

The structural modifications in benzotriazole derivatives significantly influence their biological activity. For instance:

  • Adding electron-donating groups tends to enhance cytotoxicity against tumor cells.
  • Compounds featuring triazole moieties have been associated with improved anticancer activity compared to their non-triazole counterparts .

Summary of Findings

The biological activities of 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide suggest it holds promise as both an antimicrobial and anticancer agent. The unique combination of its chemical structure contributes to its efficacy in inhibiting microbial growth and suppressing cancer cell proliferation.

Future Directions

Further research is warranted to explore:

  • In vivo studies to validate the efficacy observed in vitro.
  • Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.
  • Optimization of chemical structure to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, sodium borohydride (NaBH₄) in absolute ethanol under reflux has been used to reduce intermediates, yielding products with 61–81% efficiency after recrystallization . Adjusting solvent polarity (e.g., ethanol/water mixtures) can improve crystallization and purity. Reaction time (e.g., 4 hours for NaBH₄ reduction) and stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) are critical for minimizing side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H-NMR : Peaks at δ 2.5–3.5 ppm (N-methyl and aminoethyl protons) and aromatic protons (δ 7.0–8.5 ppm) confirm substituent positions. Splitting patterns (e.g., singlet for N-methyl) help distinguish equivalent protons .
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) validate functional groups .
  • 13C-NMR : Carbonyl carbons (170–180 ppm) and triazole ring carbons (140–150 ppm) further corroborate the structure .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Low water solubility complicates purification. Gradient recrystallization (e.g., ethanol/water mixtures) improves crystal quality, while column chromatography with hexane/ethyl acetate (70:30) separates polar byproducts . Monitoring via TLC (Rf values 0.14–0.15 in similar triazoles) ensures homogeneity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., halogens) on the benzotriazole ring enhances antimicrobial activity, as seen in analogues with 72% yield and improved MIC values .
  • Side Chain Modifications : Replacing the aminoethyl group with hydrophobic moieties (e.g., cyclopentyl) may alter enzyme-binding kinetics, as observed in triazole derivatives targeting carbonic anhydrase .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distributions, while molecular docking identifies key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., bacterial vs. mammalian) or assay conditions (pH-dependent activity ). Replicating experiments under controlled pH and temperature is critical.
  • Meta-Analysis : Cross-referencing data from analogues (e.g., 5-amino-1-(4-fluorophenyl)-triazole derivatives) clarifies trends. For instance, low solubility may artificially reduce apparent activity in aqueous assays, necessitating DMSO solubility corrections .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates logP (target <3 for bioavailability) and solubility (≥50 μM desirable).
  • Molecular Dynamics (MD) : Simulations assess stability in biological membranes (e.g., 100 ns trajectories to confirm membrane permeability) .
  • Virtual Screening : Libraries of triazole-carboxamides are docked against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates .

Q. What experimental and computational approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Michaelis-Menten plots (e.g., varying substrate concentrations with fixed inhibitor) determine inhibition type (competitive/uncompetitive).
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) to confirm interaction sites .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states during catalysis to identify critical inhibitor-enzyme interactions .

Methodological Considerations for Data Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify reaction times (±5% tolerance), solvent grades (HPLC vs. technical grade), and purification steps (e.g., recrystallization cooling rates).
  • Spectroscopic Data : Report NMR chemical shifts (referenced to TMS) and IR bands with baseline corrections .
  • Batch Records : Track lot numbers of reagents (e.g., NaBH₄ purity ≥98%) to identify contamination sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Reactant of Route 2
1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide

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